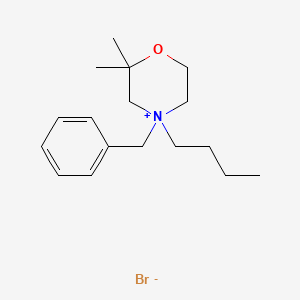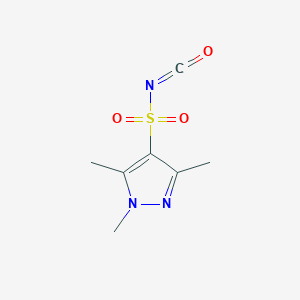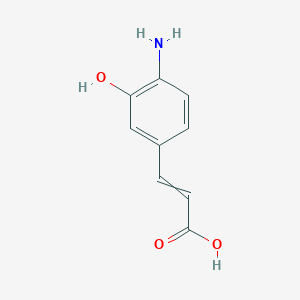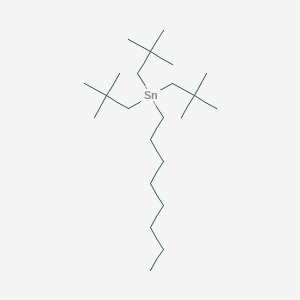
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring. This compound is characterized by its unique structure, which includes a benzyl group, a butyl group, and two methyl groups attached to the nitrogen atom of the morpholine ring. The bromide ion serves as the counterion to balance the positive charge on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide typically involves the quaternization of 4-benzyl-2,2-dimethylmorpholine with butyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different counterions.
Oxidation: The major products are benzaldehyde and benzoic acid.
Reduction: The major product is the corresponding amine.
Scientific Research Applications
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide has various applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane permeability and ion transport.
Industry: The compound is used in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4-butyl-2-methylmorpholin-4-ium bromide
- 4-Benzyl-4-butylmorpholin-4-ium bromide
- 4-Benzyl-4-ethyl-2,2-dimethylmorpholin-4-ium bromide
Uniqueness
4-Benzyl-4-butyl-2,2-dimethylmorpholin-4-ium bromide is unique due to its specific combination of substituents on the morpholine ring. The presence of both benzyl and butyl groups, along with two methyl groups, imparts distinct physicochemical properties to the compound. These properties make it particularly effective as a phase-transfer catalyst and in applications involving membrane interactions.
Properties
CAS No. |
90166-91-9 |
|---|---|
Molecular Formula |
C17H28BrNO |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-benzyl-4-butyl-2,2-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C17H28NO.BrH/c1-4-5-11-18(12-13-19-17(2,3)15-18)14-16-9-7-6-8-10-16;/h6-10H,4-5,11-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QPAPZTRJUZVGEG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOC(C1)(C)C)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
